3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol
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Overview
Description
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound that contains a nitrogen atom within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol typically involves the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative. One common method includes the use of hydrogen in the presence of a ruthenium complex catalyst . Another approach involves the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one using sodium borohydride in a methanol solvent .
Industrial Production Methods
Industrial production of this compound can be achieved through the same synthetic routes mentioned above, with optimization for large-scale production. The use of a ruthenium complex catalyst is particularly advantageous due to its cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol undergoes various chemical reactions, including reduction, substitution, and hydroboration .
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol is commonly used for the reduction of its ketone derivatives.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group in the compound.
Hydroboration: 9-Borabicyclo[3.3.1]nonane is a versatile reagent for hydroboration reactions, which can be used to synthesize organoboranes.
Major Products Formed
The major products formed from these reactions include reduced derivatives, substituted compounds, and organoboranes .
Scientific Research Applications
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals.
Agrochemicals: The compound is used in the production of agrochemical agents.
Organic Synthesis: It is utilized in the synthesis of complex organic molecules through hydroboration and other reactions.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure allows it to participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features.
7-(Propan-2-yl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol: Contains an oxygen atom in addition to nitrogen, offering different reactivity.
Uniqueness
3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific structural arrangement and the presence of a hydroxyl group, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-propan-2-yl-3-azabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-8(2)12-6-9-4-3-5-10(7-12)11(9)13/h8-11,13H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWYGYLHQLJJAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2CCCC(C1)C2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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